2-Chloro-4-nitroanisole

Catalog No.
S587531
CAS No.
4920-79-0
M.F
C7H6ClNO3
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-nitroanisole

CAS Number

4920-79-0

Product Name

2-Chloro-4-nitroanisole

IUPAC Name

2-chloro-1-methoxy-4-nitrobenzene

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C7H6ClNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3

InChI Key

DLJPNXLHWMRQIQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Synonyms

2-chloro-4-nitroanisole, o-chloro-p-nitroanisole

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])Cl

The exact mass of the compound 2-Chloro-4-nitroanisole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94734. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4-nitroanisole (CAS 4920-79-0) is a highly functionalized halogenated nitroaromatic building block featuring a methoxy group, an ortho-chloro substituent, and a para-nitro group. In industrial and laboratory procurement, it is primarily valued as a predictable precursor for synthesizing agrochemicals, dyes, and pharmaceutical intermediates . Its specific substitution pattern activates the aromatic ring for both regioselective nucleophilic aromatic substitution (SNAr) and controlled nitro-group reduction, making it a superior starting material compared to unfunctionalized anisoles for generating complex, multi-substituted benzenoids [1].

Substituting 2-chloro-4-nitroanisole with closely related analogs fundamentally disrupts downstream synthetic workflows. Using 4-nitroanisole removes the ortho-halogen handle, eliminating the capacity for orthogonal transition-metal cross-coupling and altering the electronic activation required for specific SNAr regiocontrol [1]. Conversely, substituting with 2,4-dinitroanisole introduces severe energetic hazards and complicates selective mono-reduction, often leading to over-reduced byproducts . Furthermore, attempting to use the unmethylated analog, 2-chloro-4-nitrophenol, in catalytic processes frequently leads to catalyst poisoning or necessitates additional protection-deprotection steps, significantly increasing overall process costs and reducing yield[1].

Temperature-Dependent Regioselectivity in Photochemical SNAr

Under photochemical conditions, 2-chloro-4-nitroanisole demonstrates exceptional regioselectivity. Irradiation in aqueous NaOH at 25 °C yields 69.2% 2-methoxy-5-nitrophenol, driven by a remarkably low activation energy of 1.8 kcal/mol from the triplet state [1]. In contrast, achieving SNAr via traditional thermal pathways requires harsh conditions (e.g., DMSO, >90 °C) and frequently results in complex, low-yielding mixtures of hydrolysis products [1].

Evidence DimensionPrimary SNAr product yield under mild aqueous conditions (25 °C)
Target Compound Data69.2% yield of 2-methoxy-5-nitrophenol
Comparator Or BaselineThermal SNAr baseline
Quantified DifferencePhotochemical activation lowers the required energy barrier to 1.8 kcal/mol, enabling high yield at room temperature.
ConditionsAqueous NaOH, 25 °C, λ > 330 nm irradiation vs. thermal heating

Allows manufacturers to perform highly regioselective substitutions at room temperature, reducing energy costs and avoiding the procurement and disposal of harsh organic solvents.

Efficiency as a Nitroarene Coupling Partner in Aminocarbonylation

2-Chloro-4-nitroanisole serves as a highly efficient nitroarene coupling partner in advanced transition-metal catalysis. In nickel-catalyzed reductive aminocarbonylation with iodobenzene, it delivers the corresponding amide in 75% yield [1]. By comparison, unactivated or mono-substituted nitroarenes (such as 1-tert-butyl-4-nitrobenzene) struggle in similar catalytic cycles, yielding as low as 15–39% without extensive condition optimization [1].

Evidence DimensionAmide yield via Ni-catalyzed reductive aminocarbonylation
Target Compound Data75% yield
Comparator Or BaselineUnactivated nitroarenes (e.g., 1-tert-butyl-4-nitrobenzene): 15–39% yield
Quantified DifferenceUp to a 60% absolute increase in product yield.
ConditionsNi-catalyzed reaction with iodobenzene

Demonstrates the compound's superior electronic activation for cross-coupling, minimizing catalyst loading and optimizing throughput in pharmaceutical library synthesis.

Process Safety and Selective Reduction Profile vs. Dinitro Analogs

For applications requiring an activated anisole derivative, 2-chloro-4-nitroanisole offers a safer and more controllable profile than 2,4-dinitroanisole. It possesses a higher melting point (95 °C vs. 88–94 °C) and eliminates the explosive hazards inherent to dinitroaromatics . Furthermore, its single nitro group allows for straightforward, quantitative catalytic reduction to 2-chloro-4-methoxyaniline without the complex reaction monitoring required to prevent over-reduction in dinitro systems .

Evidence DimensionMelting point and reduction selectivity
Target Compound Data95 °C; single reduction site
Comparator Or Baseline2,4-Dinitroanisole: 88–94 °C; competing reduction sites
Quantified DifferenceEliminates the energetic hazard profile and secondary reduction byproducts associated with dinitroaromatics.
ConditionsStandard storage and catalytic hydrogenation conditions

Provides a safer, more predictable procurement choice for synthesizing functionalized anisidines at industrial scale, lowering safety compliance costs.

Synthesis of Agrochemical Intermediates

Serves as a reliable, high-yield starting material for producing 2-chloro-4-aminophenol and 2-chloro-4-methoxyaniline, which are critical precursors for insect growth regulators like Novaluron [1].

Photochemical Manufacturing of Substituted Phenols

Ideal for green-chemistry workflows utilizing UV irradiation to achieve regioselective nucleophilic aromatic substitution in aqueous media, bypassing the need for DMSO and high heat [2].

Advanced Cross-Coupling for Pharmaceutical Libraries

Acts as an electronically activated nitroarene in transition-metal-catalyzed reductive aminocarbonylations to rapidly generate complex amide libraries with high atom economy [3].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (33.33%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4920-79-0

Wikipedia

2-Chloro-4-nitoranisole

Dates

Last modified: 08-15-2023

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